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Compound of Interest

Compound Name: Aim-100

Cat. No.: B1666732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and efficacy of AIM-100 in

inducing dopamine transporter (DAT) oligomerization against alternative methods. The

information is supported by experimental data and detailed protocols to assist in experimental

design and interpretation.

Introduction
The oligomerization of the dopamine transporter (DAT), a key regulator of dopaminergic

signaling, has emerged as a critical area of research. Alterations in DAT oligomeric states are

implicated in various neurological and psychiatric disorders. The furopyrimidine compound,

AIM-100, has been identified as a potent inducer of DAT oligomerization, specifically promoting

the formation of trimers. This guide examines the reproducibility of AIM-100's effects and

compares it with other known inducers and measurement techniques.

Mechanism of AIM-100 Action
AIM-100 promotes the oligomerization and subsequent endocytosis of DAT. This action is

specific to DAT, as it does not induce oligomerization in other closely related transporters like

the serotonin transporter (SERT) or norepinephrine transporter (NET). The binding of AIM-100
is thought to stabilize a trimeric conformation of DAT, which is favored by the inward-facing

state of the transporter. This process involves hydrophobic residues within transmembrane
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helices TM4 and TM9. The resulting DAT trimers are SDS-resistant, allowing for their detection

by techniques such as SDS-PAGE and Western blotting.

Comparison of Methods to Induce and Measure DAT
Oligomerization
The induction and measurement of DAT oligomerization can be achieved through various

pharmacological agents and biophysical techniques. This section compares AIM-100 with a

common alternative, methamphetamine, and outlines several methods for quantifying

oligomerization.
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Experimental Protocols
AIM-100 Induced DAT Oligomerization Assay
This protocol is adapted from studies by Sorkina et al. and Cheng et al.

Cell Culture and Transfection:

Use cell lines stably or transiently expressing tagged DAT constructs (e.g., YFP-HA-DAT).

Porcine aortic endothelial (PAE) or human embryonic kidney (HEK) 293 cells are

commonly used.

Culture cells to an appropriate confluency in a suitable medium.

Treatment with AIM-100:

Prepare a stock solution of AIM-100 in DMSO.

Incubate the cells with the desired concentration of AIM-100 (e.g., 20-30 µM) or vehicle

(DMSO) for a specified time (e.g., 2 hours) at 37°C.

Cell Lysis and Sample Preparation:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates.

Mix the lysates with SDS-PAGE sample buffer without a reducing agent to preserve

disulfide bonds that may be involved in oligomerization.

SDS-PAGE and Western Blotting:

Resolve the protein samples on a 4-12% non-reducing SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody against the DAT tag (e.g., anti-GFP or anti-

HA).

Incubate with a corresponding HRP-conjugated secondary antibody.

Visualize the bands using a chemiluminescent substrate.

Quantify the intensity of the bands corresponding to monomeric and trimeric DAT.

Co-immunoprecipitation (Co-IP) for DAT Oligomerization
This protocol is based on the methodology described by Chen and Reith.

Cell Culture and Co-transfection:

Co-transfect cells with two differentially tagged DAT constructs (e.g., Myc-DAT and Flag-

DAT).

Treatment (Optional):

Treat the cells with the compound of interest (e.g., d-amphetamine) or vehicle.

Cell Lysis:

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

Immunoprecipitation:
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Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody)

conjugated to agarose beads.

Wash the beads to remove non-specifically bound proteins.

Elution and Western Blotting:

Elute the immunoprecipitated proteins from the beads.

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the

second tag (e.g., anti-Myc antibody) to detect the co-precipitated DAT protomer.

Visualizations
Signaling Pathway of AIM-100 Induced DAT
Oligomerization
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Caption: AIM-100 binds to and stabilizes the trimeric form of DAT, promoting its endocytosis.

Experimental Workflow for Assessing AIM-100 Induced
DAT Oligomerization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666732?utm_src=pdf-body
https://www.benchchem.com/product/b1666732?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666732?utm_src=pdf-body
https://www.benchchem.com/product/b1666732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment

Biochemical Analysis

Data Analysis

1. Culture DAT-expressing cells

2. Treat with AIM-100 or vehicle

3. Cell Lysis

4. Non-reducing SDS-PAGE

5. Western Blotting

6. Quantify Monomer vs. Trimer Bands

Click to download full resolution via product page

To cite this document: BenchChem. [Reproducibility of AIM-100 Induced DAT
Oligomerization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666732#reproducibility-of-aim-100-induced-dat-
oligomerization]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666732?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666732#reproducibility-of-aim-100-induced-dat-oligomerization
https://www.benchchem.com/product/b1666732#reproducibility-of-aim-100-induced-dat-oligomerization
https://www.benchchem.com/product/b1666732#reproducibility-of-aim-100-induced-dat-oligomerization
https://www.benchchem.com/product/b1666732#reproducibility-of-aim-100-induced-dat-oligomerization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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